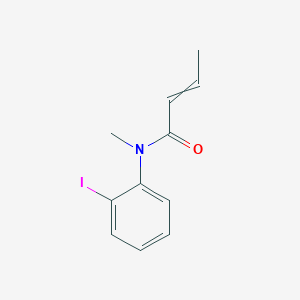![molecular formula C13H8O5S2 B12603069 Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- is a heterocyclic compound that features a fused ring system containing both benzene and thiophene units. This compound is of significant interest due to its unique structural properties, which make it a valuable candidate for various applications in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- typically involves the construction of the benzo[b]thieno[2,3-d]thiophene core followed by functionalization at specific positions. One common method involves the treatment of ketones with methyl thioglycolate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder . Another approach includes the use of sodium sulfide and an alkylating agent containing a methylene active component .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are explored for potential biological activities and pharmaceutical applications.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the development of organic semiconductors for electronic devices such as organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs)
Wirkmechanismus
The mechanism of action of benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated system. This is achieved through the delocalization of π-electrons across the fused ring system, which allows for efficient charge mobility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: A simpler structure with similar aromatic properties.
Thieno[3,2-b]indole: Contains both thiophene and indole units, used in similar applications.
Dibenzo[b,d]thiophene: Another fused ring system with comparable electronic properties.
Uniqueness
Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)- stands out due to its specific functionalization, which enhances its solubility and processability in various solvents. This makes it particularly suitable for solution-processable applications in organic electronics, where other similar compounds might fall short .
Eigenschaften
Molekularformel |
C13H8O5S2 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
3-(carboxymethoxy)thieno[3,2-b][1]benzothiole-2-carboxylic acid |
InChI |
InChI=1S/C13H8O5S2/c14-8(15)5-18-9-11-10(20-12(9)13(16)17)6-3-1-2-4-7(6)19-11/h1-4H,5H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
NGSARUJAKPRRDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=C(S3)C(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)


![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine](/img/structure/B12603036.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)




![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

